molecular formula C25H22N2O2 B3015957 1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one CAS No. 496027-82-8

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one

Cat. No.: B3015957
CAS No.: 496027-82-8
M. Wt: 382.463
InChI Key: UFFDEJVHFASNCL-UHFFFAOYSA-N
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Description

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their significant biological activities and pharmacological properties. The structure of this compound includes a phthalazine ring fused with a benzene ring, which is further substituted with a 3,4-dimethylphenyl group and a propan-1-one moiety.

Preparation Methods

The synthesis of 1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization. One common method involves the reaction of 1-chlorophthalazine with 3,4-dimethylphenylhydrazine to form the phthalazine derivative. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to introduce the phenyl group. Finally, the propan-1-one moiety is introduced through a Friedel-Crafts acylation reaction using propionyl chloride and anhydrous aluminum chloride as the catalyst .

Chemical Reactions Analysis

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or propan-1-one groups are replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one can be compared with other phthalazine derivatives, such as:

    Azelastine: An antihistamine used to treat allergic conditions.

    Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.

    Hydralazine: An antihypertensive agent used to treat high blood pressure.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and pharmacological properties.

Properties

IUPAC Name

1-[4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-4-23(28)18-11-13-20(14-12-18)29-25-22-8-6-5-7-21(22)24(26-27-25)19-10-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFDEJVHFASNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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